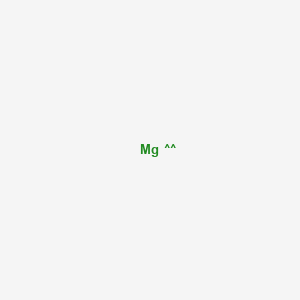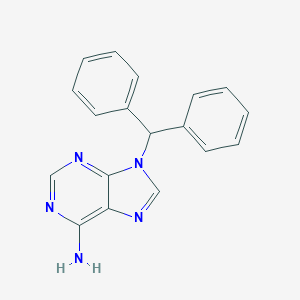
9-Benzhydryladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzhydryladenine, also known as 9-BRA or 9-phenyladenine, is a synthetic compound that belongs to the class of cytokinins. It has been extensively studied for its potential use in agriculture, horticulture, and as a plant growth regulator. The compound has also shown promising results in the field of medicine and is being researched for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of 9-Benzhydryladenine is not fully understood. It is believed to act by binding to cytokinin receptors and activating downstream signaling pathways. The compound has also been shown to regulate gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
9-Benzhydryladenine has been shown to have a variety of biochemical and physiological effects. It has been shown to promote cell division and differentiation, delay senescence, and increase the yield of crops. In the field of medicine, the compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9-Benzhydryladenine in lab experiments is its ability to promote cell division and differentiation. This makes it a useful tool for studying the mechanisms of cell growth and development. The compound has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying the mechanisms of these diseases.
One limitation of using 9-Benzhydryladenine in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell types at high concentrations. Care should be taken when using the compound in lab experiments to ensure that the concentrations used are not toxic to the cells being studied.
Zukünftige Richtungen
There are many potential future directions for research on 9-Benzhydryladenine. One area of research could be the development of new synthetic methods for producing the compound. Another area of research could be the study of the compound's effects on different cell types and in different disease models. The compound could also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Overall, the potential uses of 9-Benzhydryladenine in agriculture and medicine make it a promising area of research for the future.
Synthesemethoden
The synthesis of 9-Benzhydryladenine involves the reaction of adenine with benzhydryl chloride in the presence of a base such as potassium hydroxide. The reaction yields 9-Benzhydryladenine as a white crystalline powder. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
9-Benzhydryladenine has been extensively studied for its potential use in agriculture and horticulture. It has been shown to promote plant growth and development by stimulating cell division and differentiation. The compound has also been studied for its potential use as a plant growth regulator, as it can delay senescence and increase the yield of crops.
In the field of medicine, 9-Benzhydryladenine has shown promising results in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
122365-34-8 |
|---|---|
Produktname |
9-Benzhydryladenine |
Molekularformel |
C18H15N5 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
9-benzhydrylpurin-6-amine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-17)23(12-22-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H2,19,20,21) |
InChI-Schlüssel |
JXSMDTQDKIEIHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N |
Andere CAS-Nummern |
122365-34-8 |
Synonyme |
9-benzhydrylpurin-6-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



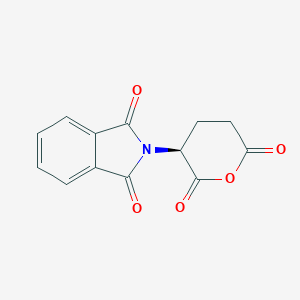
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
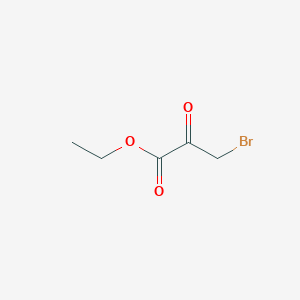
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
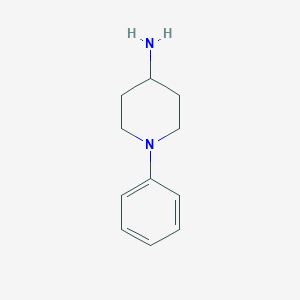
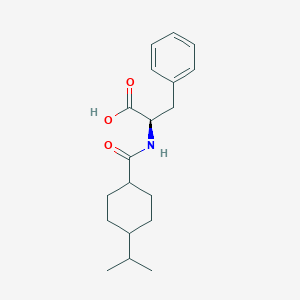
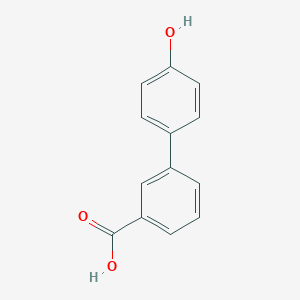
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
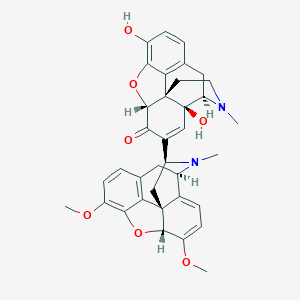
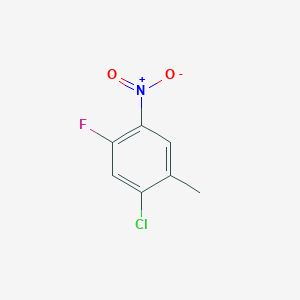
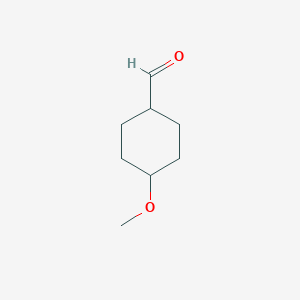
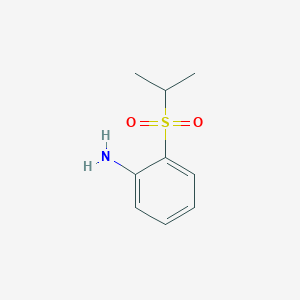
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)
